1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(o-tolyl)urea
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Description
1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(o-tolyl)urea is a chemical compound that belongs to the class of urea derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and agricultural sciences.
Scientific Research Applications
Synthesis and Reactivity
- Smith et al. (2013) described the lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, a compound structurally related to 1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(o-tolyl)urea. They found that it undergoes directed lithiation on nitrogen and ortho to the directing metalating group, demonstrating its potential in synthetic chemistry for producing various substituted products (Smith, El‐Hiti, & Alshammari, 2013).
Drug Delivery Systems
- Zalipsky et al. (1999) explored the reversible attachment of methoxypoly(ethylene glycol) (mPEG) to amino-containing substrates, using a strategy involving benzyl carbamate linkage substituted with a disulfide. This has implications for drug delivery, as the lipopolymer created can lose its polymer coating under in vivo conditions, potentially relevant to compounds like this compound (Zalipsky, Qazen, Walker, Mullah, Quinn, & Huang, 1999).
Enzyme Inhibition
- Sujayev et al. (2016) synthesized a cyclic urea derivative and tested it for inhibition of carbonic anhydrase and acetylcholinesterase enzymes, demonstrating effective inhibition profiles. This research indicates the potential of urea derivatives, like this compound, in enzyme inhibition applications (Sujayev, Garibov, Taslimi, Gulcin, Gojayeva, Farzaliyev, Alwasel, & Supuran, 2016).
Antimicrobial Activity
- Zhi et al. (2005) synthesized numerous 3-substituted-6-(3-ethyl-4-methylanilino)uracils and screened them for inhibiting bacterial DNA polymerase and Gram-positive bacterial growth. This indicates the potential of urea derivatives in antimicrobial applications (Zhi, Long, Manikowski, Brown, Tarantino, Holm, Dix, Wright, Foster, Butler, Lamarr, Skow, Motorina, Lamothe, & Storer, 2005).
properties
IUPAC Name |
1-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-13-7-4-5-10-16(13)20-18(21)19-12-17(23-3)14-8-6-9-15(11-14)22-2/h4-11,17H,12H2,1-3H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPYQDBVTPUFGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C2=CC(=CC=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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